molecular formula C16H12BrClN4O B15281792 N-(4-bromo-2-chlorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(4-bromo-2-chlorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No.: B15281792
M. Wt: 391.6 g/mol
InChI Key: JQNBQRRKDHDCCO-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridine ring, and halogenated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the pyridine ring: This step often involves a coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine ring to the pyrazole core.

    Halogenation of the phenyl ring: The phenyl ring can be halogenated using reagents like bromine or chlorine under controlled conditions to introduce the bromo and chloro substituents.

    Formation of the carboxamide group: This can be done by reacting the intermediate compound with an appropriate amine or amide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-chlorophenyl)-2-chloro-benzamide: Shares similar halogenated phenyl groups but differs in the core structure.

    N-(4-bromo-2-chlorophenyl)-N’-(4,6-dimethyl-2-pyridinyl)thiourea: Contains similar halogenated phenyl and pyridine groups but has a thiourea linkage instead of a carboxamide.

Uniqueness

N-(4-bromo-2-chlorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12BrClN4O

Molecular Weight

391.6 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C16H12BrClN4O/c1-10-12(9-20-22(10)15-4-2-3-7-19-15)16(23)21-14-6-5-11(17)8-13(14)18/h2-9H,1H3,(H,21,23)

InChI Key

JQNBQRRKDHDCCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

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